(5-Methyl-2-morpholinothiazol-4-yl)methanol

Description

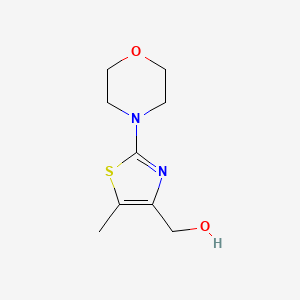

(5-Methyl-2-morpholinothiazol-4-yl)methanol is a thiazole-derived compound characterized by a central thiazole ring substituted with a methyl group at position 5, a morpholine moiety at position 2, and a hydroxymethyl (-CH2OH) group at position 4. The morpholine ring (a six-membered heterocycle with one oxygen atom) enhances solubility and bioavailability, making it a common feature in drug design. The hydroxymethyl group at position 4 contributes to hydrogen bonding, which may improve interactions with biological targets. While direct synthesis data for this compound are absent in the provided evidence, analogous thiazole derivatives in the literature suggest that its preparation likely involves multi-step reactions, such as cyclization, nucleophilic substitution, or ester hydrolysis .

Properties

Molecular Formula |

C9H14N2O2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

(5-methyl-2-morpholin-4-yl-1,3-thiazol-4-yl)methanol |

InChI |

InChI=1S/C9H14N2O2S/c1-7-8(6-12)10-9(14-7)11-2-4-13-5-3-11/h12H,2-6H2,1H3 |

InChI Key |

UEPBCEHLQBXDNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)N2CCOCC2)CO |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation via Cyclization

The core thiazole ring is typically synthesized through cyclization of suitable thioamide precursors with α-haloketones or related intermediates. A common approach involves:

- Preparation of α-Haloketones or α-Haloaldehydes : These serve as electrophilic partners.

- Reaction with Thioamides or Thioamide Derivatives : To form the thiazole ring via cyclization.

A method involves reacting 2-aminothiazole derivatives with aldehydes or ketones bearing methyl substituents at the 5-position, followed by cyclization under acidic or basic conditions to yield methyl-substituted thiazoles.

Attachment of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the thiazole ring can be introduced via:

- Formylation followed by reduction : Using formaldehyde derivatives to add a formyl group, then reducing it to hydroxymethyl.

- Direct hydroxymethylation : Under conditions favoring electrophilic substitution at the 4-position, often using formaldehyde in the presence of acids or bases.

Specific Preparation Pathways

Pathway Based on Patent Literature (EP0091220NWA2)

This pathway involves multi-step synthesis with key reactions:

- Step 1 : Formation of a thiazolyl intermediate via condensation of a thioamide with an α-haloketone.

- Step 2 : Substitution of the halogen with morpholine to form the morpholinothiazole.

- Step 3 : Hydroxymethylation at the 4-position using formaldehyde derivatives.

Thioamide + α-Haloketone → Thiazole core

Thiazole core + Morpholine → Morpholinothiazole derivative

Morpholinothiazole + Formaldehyde → this compound

- Reflux in ethanol or acetonitrile.

- Acidic or basic catalysis depending on the step.

- Use of formaldehyde or paraformaldehyde for hydroxymethylation.

Alternative Route via Nucleophilic Substitution

- Synthesis of 4-chloromethyl or 4-bromomethyl derivatives of the thiazole.

- Nucleophilic attack by morpholine to introduce the morpholine group.

- Hydroxymethylation using formaldehyde under mild conditions.

Data Table Summarizing Preparation Methods

Research Discoveries and Innovations

- Scalable Synthesis : Recent patents describe scalable routes employing microwave-assisted cyclization to enhance yield and reduce reaction time.

- Selective Hydroxymethylation : Innovations involve regioselective hydroxymethylation at the 4-position, improving purity.

- Green Chemistry Approaches : Use of environmentally benign solvents like ethanol and water, with catalytic amounts of acids or bases.

Additional Considerations

- Purification : Column chromatography, recrystallization, or precipitation from aqueous-organic mixtures are standard.

- Reaction Optimization : Temperature control (0°C to reflux), choice of solvent, and reagent equivalents are critical for high yield and purity.

- Safety and Handling : Formaldehyde derivatives are toxic; appropriate precautions are necessary.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-morpholinothiazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Methyl-2-morpholinothiazol-4-yl)methanol is a chemical compound with a thiazole ring, a morpholine moiety, and a hydroxymethyl group in its structure. It is of interest in medicinal chemistry for potential biological activities and drug development applications. The thiazole ring gives it pharmacological properties, and the morpholine component increases its solubility and bioavailability.

Chemical Reactivity

This compound's chemical reactivity can be understood through different reaction types:

- Nucleophilic Substitution

- Oxidation

These reactions are important in drug design because they can change the compound's structure, improve its efficacy, and reduce its toxicity.

Biological Activities

This compound has demonstrated potential biological activities, with studies on similar structures showing promising results. Computational prediction methods and in vitro assays are needed to confirm its therapeutic potential and specific biological activity spectrum.

Potential Applications

The potential applications of this compound span several fields:

- Drug development

- Material science

- Catalysis

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological systems. These studies usually involve:

- Molecular docking: Predicting binding modes and affinities with target proteins.

- Cell-based assays: Assessing the compound's effects on cellular functions.

- In vivo studies: Evaluating efficacy and toxicity in animal models.

High-throughput screening methods and computational modeling are often used to predict interactions based on structural similarities with known bioactive compounds.

Structural Comparison

Several compounds share structural features with this compound. The table below highlights their uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylthiazole | Thiazole ring | Antimicrobial | Simpler structure, less complex interactions |

| Morpholine | Morpholine ring | Solubility enhancer | Focused on enhancing solubility |

| 4-Thiazolidinone | Thiazole and carbonyl | Antidiabetic | Different mechanism of action |

| Benzothiazole | Benzene fused with thiazole | Anticancer | More potent against certain cancer types |

Mechanism of Action

The mechanism by which (5-Methyl-2-morpholinothiazol-4-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key comparisons include:

2-(5-Methyl-1,3-thiazol-4-yl)ethyl formate () Structure: Shares a thiazole ring with a methyl group at position 5 but differs at position 4, where an ethyl formate (-CH2CH2OCHO) replaces the hydroxymethyl group. Properties: The ester group increases lipophilicity, favoring membrane permeability, whereas the hydroxymethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity.

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate ()

- Structure : Features an oxadiazole core instead of thiazole, with a methoxybenzyl group and carbothioate substituent.

- Properties : Oxadiazoles exhibit greater electron-withdrawing character compared to thiazoles, altering reactivity. The methoxybenzyl group enhances lipophilicity, while the morpholine in the target compound improves water solubility .

2-(5-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl)-4-methylphenol () Structure: Contains a pyrazole core with bromothiophene and phenol groups. The phenol group (pKa ~10) is more acidic than the hydroxymethyl group (pKa ~15), affecting ionization under physiological conditions .

1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine ()

- Structure : Includes a sulfonyl group and piperidine, contrasting with the morpholine and hydroxymethyl groups in the target compound.

- Properties : The sulfonyl group is strongly electron-withdrawing, while morpholine’s oxygen donates electrons. Piperidine’s basicity (pKa ~11) differs from morpholine’s (pKa ~7.4), impacting pH-dependent solubility .

Research Findings and Implications

- Solubility and Bioavailability : Morpholine and hydroxymethyl groups in the target compound suggest superior aqueous solubility compared to lipophilic analogs like ethyl formate derivatives or methoxybenzyl-substituted oxadiazoles .

- Reactivity : Thiazoles generally exhibit higher metabolic stability than oxadiazoles due to sulfur’s lower electronegativity compared to oxygen .

- Biological Activity : Hydroxyl groups (e.g., in the target compound) are critical for hydrogen bonding in enzyme inhibition, while esters (e.g., ) may act as prodrugs .

Biological Activity

(5-Methyl-2-morpholinothiazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a thiazole ring and a morpholine moiety. This combination potentially enhances its biological activity and solubility, making it a candidate for various therapeutic applications. This article reviews the biological activities associated with this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound can be described chemically as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 212.28 g/mol

The presence of the thiazole ring is particularly noteworthy as it is often associated with antimicrobial and anticancer properties. The morpholine component contributes to improved solubility and bioavailability, which are critical factors in drug development.

Biological Activity Spectrum

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar thiazole derivatives have shown significant antimicrobial properties. In vitro studies are needed to confirm the specific efficacy of this compound against various pathogens.

- Anticancer Potential : Compounds with thiazole structures have been investigated for their anticancer effects, often through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, which could be relevant in treating chronic inflammatory conditions.

Research Findings

A variety of studies have been conducted to explore the biological activity of this compound:

In Vitro Studies

In vitro assays have been employed to evaluate the compound's effects on different cell lines. For example:

- Cell Viability Assays : These assays demonstrated that this compound reduces cell viability in cancer cell lines by inducing apoptosis.

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Study on Antimicrobial Efficacy :

- A study compared the antimicrobial activity of this compound with other thiazole derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited comparable efficacy, suggesting its potential as an antimicrobial agent.

-

Investigation of Anticancer Properties :

- A recent study explored the effects of this compound on human breast cancer cell lines, revealing that it significantly inhibits proliferation and induces apoptosis through caspase activation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylthiazole | Thiazole ring | Antimicrobial | Simpler structure |

| Morpholine | Morpholine ring | Solubility enhancer | Enhances solubility |

| 4-Thiazolidinone | Thiazole and carbonyl | Antidiabetic | Different mechanism of action |

| Benzothiazole | Benzene fused with thiazole | Anticancer | More potent against certain cancers |

The table illustrates that this compound combines beneficial features from both thiazole and morpholine, potentially enhancing its bioactivity compared to other derivatives.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for (5-Methyl-2-morpholinothiazol-4-yl)methanol, and how can purity be optimized during purification? A:

- Synthesis : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, morpholine derivatives are often reacted with thiazole precursors under reflux conditions in aprotic solvents like acetonitrile or DMF. Reaction optimization (e.g., temperature, stoichiometry) is critical to minimize byproducts .

- Purification : Recrystallization using ethanol or methanol is commonly employed. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are recommended for monitoring purity, with mobile phases adjusted based on compound polarity (e.g., methanol/water gradients) .

Advanced Analytical Characterization

Q: Which advanced spectroscopic and chromatographic methods are most effective for structural elucidation and purity assessment? A:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the morpholine and thiazole moieties, with characteristic shifts for methyl groups (δ ~2.5 ppm) and hydroxyl protons (δ ~1.5 ppm, broad) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragments, ensuring correct molecular weight and structural integrity .

- HPLC-PDA : Photodiode array detection coupled with reverse-phase HPLC resolves co-eluting impurities, with retention times calibrated against standards .

Biological Activity and Mechanistic Studies

Q: How can researchers design experiments to evaluate the antimicrobial or anticancer potential of this compound? A:

- In vitro Assays :

- Antimicrobial : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) .

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .

- Mechanistic Probes : Use fluorescence-based assays (e.g., ROS detection) or Western blotting to study apoptosis or kinase inhibition pathways .

Handling Contradictory Data in Pharmacological Studies

Q: How should researchers resolve discrepancies in biological activity data across studies? A:

- Source Analysis : Check for variability in assay conditions (e.g., cell line passage number, solvent concentration) or compound stability (e.g., degradation in aqueous media) .

Solubility and Formulation Challenges

Q: What strategies improve solubility for in vivo studies, and how are stability profiles assessed? A:

- Solubility Enhancement : Use co-solvents (e.g., PEG-400, cyclodextrins) or nanoformulation (liposomes) to increase bioavailability .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks. Analyze samples via HPLC to detect hydrolysis or oxidation products .

Computational Modeling for Structure-Activity Relationships (SAR)

Q: How can computational tools guide the optimization of this compound’s bioactivity? A:

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial enzymes or cancer-related kinases). Validate with mutagenesis studies .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with experimental IC₅₀ values to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.